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molecular formula C11H14BrNO2 B8296150 2-[(2-Bromopyridin-5-yl)methoxy]tetrahydro-2H-pyran

2-[(2-Bromopyridin-5-yl)methoxy]tetrahydro-2H-pyran

Cat. No. B8296150
M. Wt: 272.14 g/mol
InChI Key: HMUPAFGLFJISNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06416861B1

Procedure details

To a solution of 2-bromo-5-hydroxymethylpyridine (4 Scheme 27, 7.3 g, 38.8 mmol) and 3,4-dihydro-2H-pyran (3.6 g, 42.7 mmol) in dichloromethane (150 mL) was added p-TsOH (200 mg) and the mixture was stirred for 5 h at room temperature. The reaction mixture was concentrated and purified by column chromatography (1:5 ethyl acetate/hexanes) to give the desired compound as a liquid (10 g, 95%); 1H NMR (300 MHz, CDCl3) δ 1.42-1.81 (6 H), 3.48 (m, 1 H), 3.80 (m, 1 H), 4.43 (m, 1 H), 4.62-4.73 (2 H), 7.42 (m, 1 H), 7.53 (m, 1 H), 8.30 (m, 1 H); 13C NMR (75 MHz, CDCl3) 19.5, 25.5, 30.6, 62.5, 65.8, 98.3, 128.0, 133.5, 138.4, 141.3, 149.7. HRMS (EI) calcd for C11H14BrNO2 271.0208 and 273.0187, found 271.0207 and 273.0171.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][N:3]=1.[O:10]1[CH:15]=[CH:14][CH2:13][CH2:12][CH2:11]1>ClCCl.CC1C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][O:10]2)=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)CO
Name
Quantity
3.6 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
200 mg
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (1:5 ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=NC=C(C=C1)COC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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